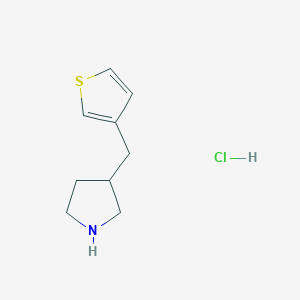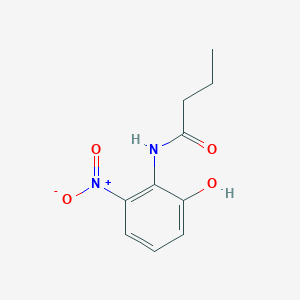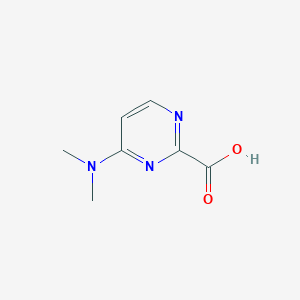
3-(Thiophen-3-ylmethyl)pyrrolidine hydrochloride
Vue d'ensemble
Description
“3-(Thiophen-3-ylmethyl)pyrrolidine hydrochloride” is a chemical compound with the molecular formula C9H14ClNS and a molecular weight of 203.73 . It’s used for research purposes .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyrrolidine ring attached to a thiophene ring via a methylene bridge . The pyrrolidine ring is a five-membered ring with one nitrogen atom, while the thiophene ring is a five-membered ring with one sulfur atom .Physical And Chemical Properties Analysis
“this compound” is a compound with a molecular weight of 203.73 . Unfortunately, specific physical and chemical properties such as boiling point and storage conditions are not available .Applications De Recherche Scientifique
Synthesis and Characterization of Heterocyclic Compounds
Polyheterocyclic Compound Synthesis : A study by Morales-Salazar et al. (2022) discussed the synthesis of a new polyheterocyclic compound through a one-pot process involving an Ugi-Zhu three-component reaction coupled to a cascade aza-Diels-Alder cycloaddition/N-acylation/decarboxylation/dehydration process. This compound was characterized by its physicochemical properties and spectroscopic techniques (Morales-Salazar et al., 2022).
Generation of Structurally Diverse Libraries : A study by G. Roman (2013) utilized 3-dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride, a ketonic Mannich base, as a starting material in alkylation and ring closure reactions to generate a structurally diverse library of compounds. This research highlights the potential for creating a variety of chemical entities from a single starting material, indicative of the broad applications of such compounds in scientific research (Roman, 2013).
Biological Activity Studies
- Molecular Docking and DNA Binding : Mushtaque et al. (2016) synthesized a new compound and performed molecular docking, DNA binding, cytotoxicity, and DFT studies. The compound showed significant interaction with DNA and exhibited cytotoxicity against certain cell lines, suggesting the potential for therapeutic applications (Mushtaque et al., 2016).
Material Development and Characterization
- Electropolymerization of Functionalized Pyrroles and Thiophenes : A study by Hao et al. (2007) synthesized pyrroles and thiophenes with carboranylmethylphenyl groups and investigated their electropolymerization. The resulting conducting polymer films demonstrated potential for applications in materials science due to their unique electroactive properties (Hao et al., 2007).
Propriétés
IUPAC Name |
3-(thiophen-3-ylmethyl)pyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NS.ClH/c1-3-10-6-8(1)5-9-2-4-11-7-9;/h2,4,7-8,10H,1,3,5-6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLBUUVMQLVLDDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1CC2=CSC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![3-(Piperidin-3-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B1432707.png)
![3-[(3,4-Difluorophenoxy)methyl]azetidine hydrochloride](/img/structure/B1432708.png)
![2-methyl-4H,5H,6H-cyclopenta[b]thiophen-4-amine](/img/structure/B1432709.png)